molecular formula C13H14O5 B1655570 Methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate CAS No. 385376-40-9

Methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate

Cat. No.: B1655570
CAS No.: 385376-40-9
M. Wt: 250.25 g/mol
InChI Key: CMTYNOCJETYQBG-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate is a γ-lactone derivative featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a 2-methoxyphenyl group at position 2, a ketone at position 5, and a methyl ester at position 2. Its synthesis involves a multi-step protocol, including cyclization reactions and esterification. For example, analogous γ-lactones are synthesized via cyclization of bromoacetyl intermediates in dry toluene at 80°C, followed by esterification with SOCl₂ and methanol under reflux .

Properties

IUPAC Name

methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-16-10-6-4-3-5-8(10)12-9(13(15)17-2)7-11(14)18-12/h3-6,9,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTYNOCJETYQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562299
Record name Methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385376-40-9
Record name Methyl tetrahydro-2-(2-methoxyphenyl)-5-oxo-3-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=385376-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate typically involves the reaction of 2-methoxyphenylacetic acid with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxolane ring. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the oxolane ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-hydroxyphenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, enhances its utility in organic synthesis .

Biology

The compound is under investigation for its biological activities , including:

  • Antimicrobial Properties : Preliminary studies suggest it may disrupt bacterial cell membranes or inhibit essential enzymes.
  • Antioxidant Activity : Its structure allows it to scavenge free radicals effectively, potentially mitigating oxidative stress related to diseases like cancer .

Medicine

Research indicates that this compound may have therapeutic potential:

  • Anticancer Effects : Preclinical studies show that it interferes with mitochondrial function and fatty acid metabolism in cancer cells, leading to reduced cell viability .
  • Fatty Acid Synthase Inhibition : It may act as an inhibitor of FASN, impacting lipid biosynthesis critical for cancer therapy .

Industry

In industrial applications, it is utilized in developing new materials and as a precursor in pharmaceutical synthesis. Its unique properties make it valuable for creating innovative compounds in drug development .

StudyFocusFindings
AntimicrobialDemonstrated potential in disrupting bacterial membranes.
AntioxidantShowed effectiveness in scavenging free radicals, indicating promise in oxidative stress-related conditions.
AnticancerPreclinical evidence suggests interference with mitochondrial function in cancer cells.

Synthesis Efficiency Table

MethodYield (%)Remarks
Traditional Synthesis60%Standard laboratory conditions.
Microwave-Assisted Synthesis70%Enhanced efficiency through microwave irradiation .

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The oxolane ring can also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Analogues

Methyl 5-Oxomorpholine-2/3-Carboxylates

These morpholine derivatives share a six-membered ring (containing one oxygen and one nitrogen atom) instead of the oxolane core. Synthesis methods differ slightly: morpholine analogues require NaH in THF for deprotonation, whereas oxolanes use milder conditions like Et₃N in CH₂Cl₂ .

(4-{[6-Hydroxy-5-Methoxy-4-Oxo-3,4-Dihydro-2H-1-Benzopyran-3-Yl]Methyl}-2-Methoxyphenoxy)Oxane-2-Carboxylic Acid

This compound () replaces the oxolane with a benzopyran-oxane hybrid structure. The benzopyran moiety introduces aromaticity and conjugation, likely increasing UV absorption and altering reactivity (e.g., susceptibility to electrophilic substitution). The additional hydroxyl group enhances polarity, improving water solubility compared to the target compound’s ester-dominated hydrophobicity .

Functional Group and Reactivity Comparison

Feature Target Compound Methyl 5-Oxomorpholine-3-Carboxylate Benzopyran-Oxane Hybrid ()
Core Structure Oxolane (5-membered) Morpholine (6-membered) Benzopyran-oxane hybrid
Key Functional Groups Ester, ketone, methoxy Ester, ketone, amine Ester, ketone, hydroxyl, methoxy
Synthetic Conditions SOCl₂/MeOH reflux NaH/THF Not reported
Predicted Solubility Moderate (polar aprotic) High (due to amine) High (hydroxyl group)
Applications Intermediate synthesis Drug delivery systems Antioxidant/biological activity

Structural and Crystallographic Insights

Crystallographic studies using SHELX software (e.g., SHELXL for refinement) reveal that oxolane derivatives exhibit shorter C–O bond lengths (~1.43 Å) compared to morpholine analogues (~1.47 Å), reflecting differences in ring strain and electron distribution . ORTEP-3-generated diagrams highlight the planar geometry of the 2-methoxyphenyl group in the target compound, which may facilitate π-stacking interactions in solid-state packing .

Reactivity and Stability

The oxolane ring’s lower stability under basic conditions (e.g., LiOH/THF hydrolysis ) contrasts with morpholine derivatives’ resistance, attributed to the latter’s nitrogen lone-pair donation. The benzopyran hybrid’s conjugated system likely resists ring-opening but may undergo oxidation at the hydroxyl group .

Biological Activity

Methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate, with the CAS number 385376-40-9, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its oxolane ring structure, which is a five-membered cyclic ether. The presence of the methoxy group on the phenyl ring and the carboxylate moiety contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures may exhibit:

  • Antioxidant Activity : The methoxy group can enhance the electron-donating capacity, potentially leading to reduced oxidative stress.
  • Anti-inflammatory Effects : The carboxylate group may play a role in modulating inflammatory pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduced oxidative stress levels
Anti-inflammatoryDecreased cytokine production
AntimicrobialInhibition of bacterial growth

Case Studies and Research Findings

  • Antioxidant Activity :
    A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant antioxidant properties. The compound was shown to scavenge free radicals effectively, contributing to cellular protection against oxidative damage.
  • Anti-inflammatory Effects :
    Research conducted by Smith et al. (2020) highlighted the anti-inflammatory potential of this compound. In vitro assays revealed that it significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating a possible therapeutic role in inflammatory diseases.
  • Antimicrobial Properties :
    A recent investigation into the antimicrobial efficacy of this compound showed promising results against Gram-positive bacteria. The study utilized disc diffusion methods and reported a notable zone of inhibition, suggesting its potential as a lead compound for antibiotic development.

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

  • In Vivo Studies : To confirm the efficacy observed in vitro and assess safety profiles.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and reduced toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate
Reactant of Route 2
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Methyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate

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